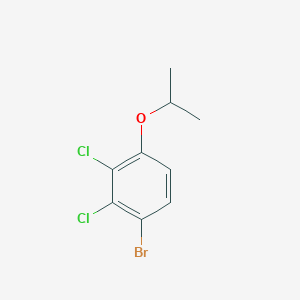
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene is an aromatic compound that belongs to the class of halogenated benzenes It features a benzene ring substituted with bromine, chlorine, and a propan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor, such as 2,3-dichlorophenol, followed by the introduction of the propan-2-yloxy group. The reaction typically involves the following steps:
Halogenation: The precursor 2,3-dichlorophenol is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce the bromine atom at the desired position on the benzene ring.
Etherification: The brominated intermediate is then reacted with isopropyl alcohol in the presence of a base, such as potassium carbonate, to form the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution: Amino or thiol-substituted derivatives.
Oxidation: Quinones.
Reduction: Dehalogenated benzenes.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with antimicrobial or anticancer properties.
Materials Science: Utilized in the preparation of advanced materials, such as polymers and liquid crystals.
Chemical Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, its halogenated nature may allow it to interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,3-dichloro-4-(propan-2-yloxy)benzene can be compared with other halogenated benzenes, such as:
1-Bromo-2,4-dichlorobenzene: Similar structure but lacks the propan-2-yloxy group, leading to different reactivity and applications.
1-Bromo-3,4-dichlorobenzene:
1-Bromo-2,3-dichlorobenzene: Lacks the propan-2-yloxy group, making it less versatile in certain synthetic applications.
The presence of the propan-2-yloxy group in this compound enhances its solubility and reactivity, making it a valuable compound in various research and industrial contexts.
Eigenschaften
IUPAC Name |
1-bromo-2,3-dichloro-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c1-5(2)13-7-4-3-6(10)8(11)9(7)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVOQISQORQDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














